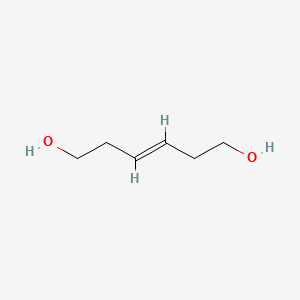

(3E)-3-己烯-1,6-二醇

描述

“(3E)-3-Hexene-1,6-diol” is a chemical compound with the molecular formula C6H12O2 . It is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .

Molecular Structure Analysis

The molecular structure of “(3E)-3-Hexene-1,6-diol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 116.083729621 g/mol .Chemical Reactions Analysis

“(3E)-3-Hexene-1,6-diol” is used as a reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .Physical and Chemical Properties Analysis

The molecular weight of “(3E)-3-Hexene-1,6-diol” is 116.16 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 4 .科学研究应用

生物制备二醇的下游加工

生物制备的二醇,如 1,3-丙二醇和 2,3-丁二醇,在化学品和聚合物的生产中具有重要的应用。从发酵液中分离和纯化这些二醇是关键步骤,占总生产成本的 50% 以上。已经探索了蒸发、蒸馏和膜过滤等技术,但需要提高产量、纯度和能耗 (Xiu 和 Zeng,2008 年)。

可再生资源中的聚合物

使用可再生资源(如 1,4:3,6-二酐己六醇(异山梨醇))合成聚合物突出了可再生来源的二醇在制造高性能、可生物降解塑料中的潜力。这些化合物具有无毒、刚性和非石油来源等优点,使其适用于包括医疗器械和包装材料在内的各种应用 (Fenouillot 等人,2010 年)。

金属有机骨架用于气体分离

二醇和类似化合物在开发用于气体分离和纯化的金属有机骨架 (MOF) 中得到应用。具有功能化表面的 MOF 已显示出选择性分离气体的希望,这是环境保护和化学工业中的一项基本工艺 (Lin 等人,2017 年)。

光催化剂用于脱除 NOx

已经探索了基于石墨烯和 g-C3N4 的光催化剂(可能包括二醇官能化表面)去除大气中 NOx 污染物的能力。这些光催化剂利用其大表面积和化学稳定性将 NOx 转化为不可挥发的硝酸盐,突出了二醇化合物的环境应用 (Nikokavoura 和 Trapalis,2018 年)。

聚甲醛二甲醚 (OME) 的生产

对 OME 的催化合成(OME 是衍生自二醇的含氧燃料)的研究强调了二醇在可持续能源解决方案中的重要性。OME 生产研究的重点是更高效的催化剂和工艺,旨在减少柴油发动机的排放并为更清洁的燃烧技术做出贡献 (Baranowski、Bahmanpour 和 Kröcher,2017 年)。

安全和危害

作用机制

3-Hexene-1,6-diol, also known as (3E)-3-Hexene-1,6-diol, is a symmetric internal alkene compound with terminal hydroxyl groups . This compound presents a useful fragment for organic synthesis with potential utility at the hydroxyl and alkene functional groups .

Target of Action

It is known to be a useful reagent in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (hsp90) .

Mode of Action

Its utility in the synthesis of pochoxime suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Given its role in the synthesis of pochoxime, it may be involved in the regulation of heat shock protein 90 (hsp90), which plays a crucial role in cellular stress responses .

Result of Action

Its role in the synthesis of pochoxime suggests that it may contribute to the inhibition of hsp90, potentially affecting cellular stress responses .

Action Environment

Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

3-Hexene-1,6-diol is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) . It can also be used for photochemical cyclization of Diels-Alder adducts . The nature of these interactions involves the hydroxyl groups present in the 3-Hexene-1,6-diol molecule.

Cellular Effects

In cellular processes, 3-Hexene-1,6-diol has been found to have inhibitory effects on triglyceride (TG) accumulation in HepG2 cells . This suggests that it may influence cell function by modulating lipid metabolism.

Molecular Mechanism

It is known to interfere with weak hydrophobic protein-protein or protein-RNA interactions . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

It’s known to be involved in the synthesis of pochoxime, a potent inhibitor of heat shock protein 90 (HSP90) .

属性

IUPAC Name |

(E)-hex-3-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)

![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)